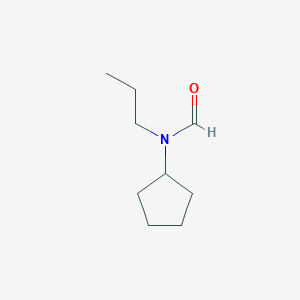
Formamide, N-cyclopentyl-N-propyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-cyclopentyl-N-propyl-(9CI) is a chemical compound with the molecular formula C9H17NO. It is a derivative of formamide, where the hydrogen atoms are replaced by cyclopentyl and propyl groups. This compound is used primarily in research and experimental settings due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-cyclopentyl-N-propyl-(9CI) typically involves the reaction of cyclopentylamine and propylamine with formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopentylamine+Propylamine+Formic Acid→Formamide, N-cyclopentyl-N-propyl-(9CI)
Industrial Production Methods
In an industrial setting, the production of Formamide, N-cyclopentyl-N-propyl-(9CI) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-cyclopentyl-N-propyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Applications De Recherche Scientifique
Formamide, N-cyclopentyl-N-propyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Formamide, N-cyclopentyl-N-propyl-(9CI) involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The cyclopentyl and propyl groups enhance its reactivity and stability, making it a valuable compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide, N-cyclopentyl-N-cyclopropyl-(9CI): This compound has a cyclopropyl group instead of a propyl group.
Formamide, N-cyclopentyl-N-butyl-(9CI): This compound has a butyl group instead of a propyl group.
Uniqueness
Formamide, N-cyclopentyl-N-propyl-(9CI) is unique due to its specific combination of cyclopentyl and propyl groups, which confer distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
N-cyclopentyl-N-propylformamide |
InChI |
InChI=1S/C9H17NO/c1-2-7-10(8-11)9-5-3-4-6-9/h8-9H,2-7H2,1H3 |
Clé InChI |
QZOXUNZOGUCKHW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C=O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)

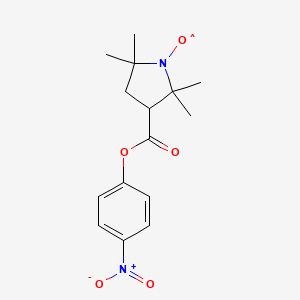
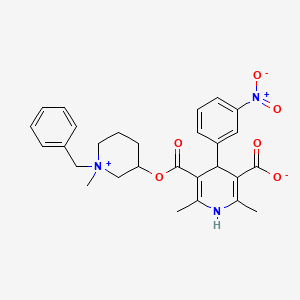
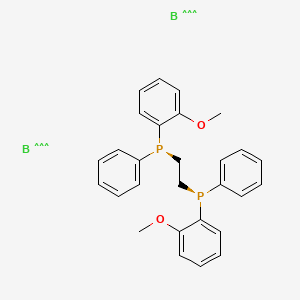


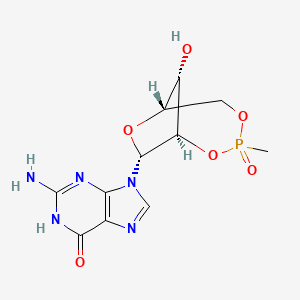
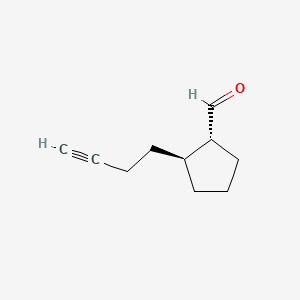
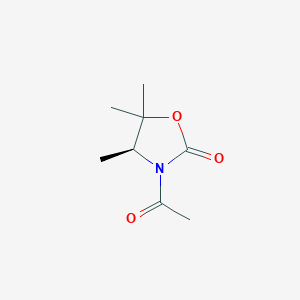
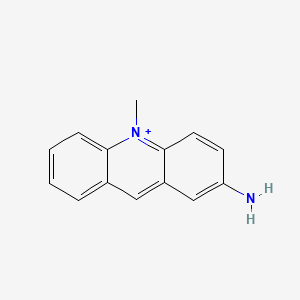

![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
